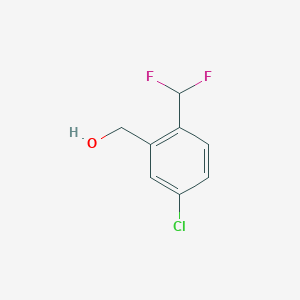
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a pyrimidine carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a piperidine derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with a pyrimidine carboxamide derivative to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and paroxetine.
Pyrimidine Carboxamide Derivatives: Compounds with a pyrimidine carboxamide group, such as cytosine and uracil.
Uniqueness
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide is unique due to its combination of the indole, piperidine, and pyrimidine carboxamide moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H24N6O2 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-hydroxy-2-[4-[(1H-indol-3-ylmethylamino)methyl]piperidin-1-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H24N6O2/c27-19(25-28)16-12-23-20(24-13-16)26-7-5-14(6-8-26)9-21-10-15-11-22-18-4-2-1-3-17(15)18/h1-4,11-14,21-22,28H,5-10H2,(H,25,27) |
Clave InChI |
FBMRYZFGPAALRA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CNCC2=CNC3=CC=CC=C32)C4=NC=C(C=N4)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


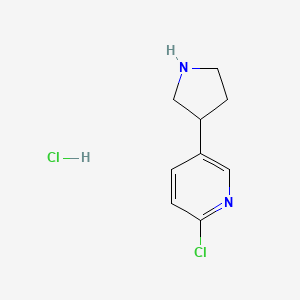
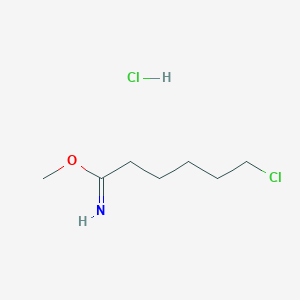
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
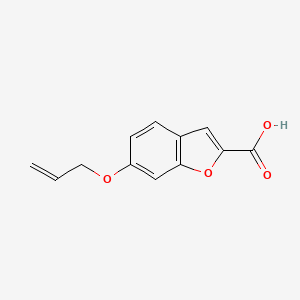
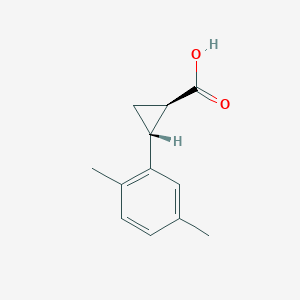
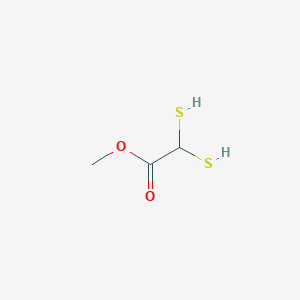
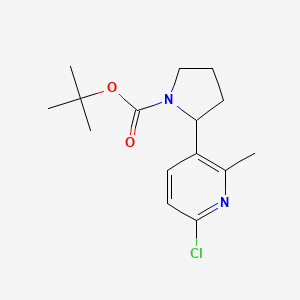
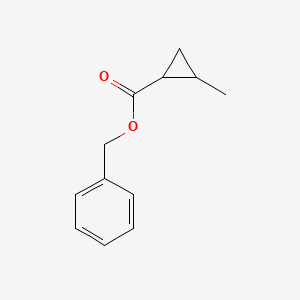

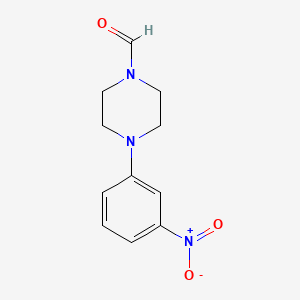
![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

